Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is a brominated benzofuran derivative characterized by a methoxy (-OCH₃) group at position 5, methyl (-CH₃) at position 2, and bromine atoms at positions 4 and 6. The ethyl carboxylate ester at position 3 enhances its lipophilicity, making it a candidate for applications in medicinal chemistry or materials science. The methoxy group reduces hydrogen-bond donor capacity compared to hydroxy derivatives, influencing solubility and reactivity.
Properties
CAS No. |
7287-54-9 |
|---|---|
Molecular Formula |
C13H12Br2O4 |
Molecular Weight |
392.04 g/mol |
IUPAC Name |
ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C13H12Br2O4/c1-4-18-13(16)9-6(2)19-8-5-7(14)12(17-3)11(15)10(8)9/h5H,4H2,1-3H3 |
InChI Key |
LZOOZURLYLVSAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C(=C21)Br)OC)Br)C |
Origin of Product |
United States |
Preparation Methods
Bromination of Precursor Esters
The most widely reported method involves regioselective bromination of a mono-brominated benzofuran intermediate. Starting with ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, dibromination is achieved using molecular bromine (Br₂) in chloroform or acetic acid. For example, Krawiecka et al. demonstrated that treating methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate with excess Br₂ in chloroform yields the 4,6-dibromo derivative. Adapting this to the ethyl ester analogue would involve similar conditions:
Key parameters include:
-
Stoichiometry : A 2:1 molar ratio of Br₂ to substrate ensures complete dibromination.
-
Temperature : Room temperature (20–25°C) minimizes side reactions like oxidation of the methoxy group.
-
Solvent : Chloroform’s non-polar nature facilitates electrophilic aromatic substitution at the 4- and 6-positions.
Yields for analogous methyl esters reach 40–60%, suggesting comparable efficiency for ethyl derivatives.
Multi-Step Synthesis from Phenolic Starting Materials
A third strategy begins with 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, as outlined in Krawiecka et al. :
-
Esterification : The carboxylic acid is converted to its ethyl ester using ethanol and sulfuric acid.
-
Methylation : The phenolic hydroxyl group is protected via dimethyl sulfate (DMS) in acetone, yielding ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate.
-
Bromination : Sequential bromination at the 6- and 4-positions using Br₂ completes the synthesis.
Critical Step : The second bromination at the 4-position demands careful stoichiometry to avoid over-bromination or ring degradation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Chloroform vs. Acetic Acid : Bromination in chloroform proceeds at room temperature with 60–70% yields, whereas acetic acid requires heating (50–60°C) but improves solubility of intermediates.
-
Reaction Time : Extended stirring (8–12 hours) ensures complete dibromination, as confirmed by TLC monitoring.
Purification Techniques
-
Column Chromatography : Silica gel eluted with chloroform:methanol (100:0.5) removes unreacted starting materials and mono-brominated byproducts.
-
Recrystallization : Ethanol or ethyl acetate yields high-purity crystals, with melting points consistent with literature values (119–121°C for methyl analogues).
Analytical Characterization
Spectroscopic Data
Elemental Analysis
Comparative Analysis of Methodologies
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Direct Bromination | 40–60% | High | Moderate |
| Halogen Exchange | 30–50% | Moderate | High |
| Multi-Step Synthesis | 50–70% | High | High |
Key Insight : Direct bromination balances efficiency and practicality, making it the preferred industrial-scale method.
Challenges and Limitations
-
Regioselectivity : Competing bromination at the 7-position may occur if stoichiometry is imprecise.
-
Purification : Di-substituted products require multiple chromatographic steps, increasing time and cost.
-
Stability : The ethyl ester’s hydrolytic sensitivity necessitates anhydrous storage conditions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at positions 4 and 6 are susceptible to nucleophilic displacement:
Aromatic Bromine Reactivity
-
With amines : Reacts with primary/secondary amines (e.g., butylamine) in DMF at 80°C to yield 4,6-diamino derivatives .
-
With alkoxides : Treatment with sodium methoxide substitutes bromine with methoxy groups, forming 4,6-dimethoxy analogs .
Aliphatic Bromine Reactivity
In derivatives where bromine replaces the methyl group at position 2, nucleophilic substitution occurs more readily due to reduced steric hindrance .
Coupling Reactions
The dibromo structure facilitates Suzuki-Miyaura cross-coupling with aryl boronic acids:
| Coupling Partner | Catalyst System | Product | Application | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 4,6-Biaryl-substituted benzofuran | Fluorescent probes | |
| Vinylboronic acid | PdCl₂(dppf), CsF, THF | Alkenyl-functionalized derivatives | Polymer precursors |
Reaction yields range from 50-70% , with regioselectivity controlled by the electronic effects of the methoxy group.
Ester Hydrolysis and Functionalization
The ethyl ester at position 3 undergoes hydrolysis under acidic or basic conditions:
-
Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C converts the ester to a carboxylic acid .
-
Acidic hydrolysis : HCl (6M) in dioxane yields the acid but risks debromination at elevated temperatures .
The carboxylic acid intermediate serves as a precursor for amide derivatives via reactions with oxalyl chloride and amines .
Biological Interaction Pathways
While not strictly chemical reactions, the compound interacts with biological systems through:
DNA Binding
-
Intercalates with double-stranded DNA, inhibiting restriction enzyme (Bam HI) activity at 50 μM concentration .
-
Induces caspase 3/7 activation in K562 leukemia cells (5-fold increase at 10 μM) .
Enzyme Inhibition
-
Shows moderate inhibition of cytochrome P450 3A4 (IC₅₀ = 12 μM) due to hydrophobic interactions with the heme pocket.
Comparative Reactivity of Structural Analogs
The 4,6-dibromo substitution pattern enhances electrophilic reactivity compared to mono-brominated derivatives:
| Compound | Electrophilic Reactivity | Preferred Reaction Sites |
|---|---|---|
| Ethyl 4-bromo-5-methoxy-2-methylbenzofuran | Low | Position 4 (Br substitution) |
| Ethyl 4,6-dibromo derivative | High | Positions 4, 6 (Br), and ester |
| Methyl 6-bromo-5-methoxybenzofuran | Moderate | Position 6 (Br) and methoxy |
This reactivity profile is attributed to the electron-withdrawing effects of dual bromine atoms .
Stability and Decomposition
-
Thermal stability : Decomposes above 200°C, releasing HBr gas.
-
Photodegradation : UV light (254 nm) induces debromination, forming 4-bromo-6-hydroxy derivatives .
The chemical versatility of ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate makes it valuable for synthesizing complex benzofuran-based architectures and studying apoptosis-inducing agents. Further research is needed to optimize coupling efficiencies and explore its full therapeutic potential .
Scientific Research Applications
Research indicates that ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate exhibits notable biological activities, particularly in oncology and antimicrobial research. Preliminary studies have suggested several key areas of application:
Anticancer Activity
- Mechanism of Action : The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. It appears to interact with cellular pathways that regulate growth and survival, potentially leading to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors .
Antimicrobial Properties
- Broad-Spectrum Activity : this compound has demonstrated antibacterial effects against common pathogens such as E. coli and S. aureus. It may also possess antifungal properties, although further studies are required to confirm these effects .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can highlight the unique characteristics of this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 5-methoxy-2-methylbenzofuran-3-carboxylate | No bromine substituents | Lower reactivity compared to dibrominated analogs |
| Ethyl 4-bromo-5-methoxy-2-methylbenzofuran | Single bromine at position 4 | Potentially less cytotoxic than dibrominated variant |
| Methyl 6-bromo-5-methoxybenzofuran | Bromine at position 6 | Different electrophilic substitution patterns |
| Ethyl 4,7-dibromo-5-methoxybenzofuran | Bromines at positions 4 and 7 | Exhibits different biological activities |
The presence of two bromine substituents at positions 4 and 6 significantly enhances the compound's reactivity and biological activity compared to its mono-brominated counterparts .
Case Studies
Several studies have documented the biological effects of this compound:
- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects on human cancer cell lines, demonstrating significant inhibition of cell growth at varying concentrations. The compound was found to induce apoptosis through mitochondrial pathways .
- Antimicrobial Testing : Another investigation assessed its efficacy against bacterial strains, revealing promising results in inhibiting growth compared to standard antibiotics. This suggests potential for development into therapeutic agents for infections .
Mechanism of Action
The mechanism of action of Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s methoxy group increases logP (~4.5) compared to the hydroxy analog (logP 4.0) . The fluorophenyl-oxoethoxy derivative in has a significantly higher logP (6.4) due to aromatic and electron-withdrawing groups .
- Bromine atoms at positions 4 and 6 enhance molecular weight and polarizability, aiding crystallographic studies (e.g., via SHELXL ).
Hydrogen-Bonding and Reactivity: The hydroxy analog () has one H-bond donor, making it more reactive in polar environments, whereas the methoxy derivative lacks H-bond donors, favoring hydrophobic interactions . Sulfinyl groups () enable oxidation-driven reactivity and chiral center formation .
Synthetic and Crystallographic Considerations :
- Methoxy and hydroxy derivatives are synthesized via nucleophilic substitution or esterification. The hydroxy analog’s structure was resolved using SHELXL-97, a program optimized for small-molecule refinement .
- Bulky substituents (e.g., in ) complicate crystallization but improve thermal stability .
Research Findings and Implications
Crystallography and Structural Analysis :
- Bromine’s heavy-atom effect facilitates high-resolution crystallography, as seen in and , where SHELX software enabled precise refinement of anisotropic displacement parameters .
Lumping Strategies in Modeling :
- Compounds with similar substituents (e.g., brominated benzofurans) may be grouped using lumping strategies () to simplify reaction networks in computational studies .
Potential Applications: Methoxy and hydroxy derivatives are candidates for drug discovery due to tunable solubility and bioactivity. The fluorophenyl-oxoethoxy analog () may serve as a lead compound in kinase inhibition studies .
Biological Activity
Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.
The molecular formula of this compound is with a molecular weight of approximately 378.01 g/mol. The synthesis typically involves halogenation reactions, where bromine is introduced at the 4 and 6 positions of the benzofuran ring, followed by esterification processes to yield the final product .
Biological Activity
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds in this class exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that certain benzofuran derivatives showed a tenfold increase in potency against human cancer cell lines compared to standard drugs like Combretastatin-A4 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A review indicated that halogenated benzofurans possess notable antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with bromine substituents have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Antitumor Activity : In a comparative study involving various benzofuran derivatives, this compound exhibited superior selectivity against human aortic arterial endothelial cells (HAAECs), suggesting its potential for targeted cancer therapy .
- Antimicrobial Efficacy : A recent investigation reported that this compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics against multi-drug resistant strains of bacteria .
Data Table: Biological Activities
Q & A
Basic: What are common synthetic routes for Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate?
Methodological Answer:
The synthesis typically involves cyclization and halogenation steps. A general procedure includes:
- Cyclization : Reacting substituted salicylaldehyde derivatives with brominated ketones (e.g., 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone) in dry acetone under reflux with anhydrous K₂CO₃ as a base .
- Bromination : Sequential bromination at positions 4 and 6 using bromine or N-bromosuccinimide (NBS) in dichloromethane or CCl₄, followed by esterification with ethanol under acidic conditions .
- Purification : Flash column chromatography (hexane/ethyl acetate) and recrystallization from petroleum ether or ethanol .
Advanced: How can synthetic yields be optimized for this compound?
Methodological Answer:
Key factors for optimization:
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance bromination efficiency .
- Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction homogeneity, while refluxing acetone ensures cyclization completion .
- Temperature Control : Maintain reflux temperatures (60–80°C) for cyclization to minimize side reactions .
- Workup : Neutralize reaction mixtures with dilute HCl post-esterification to avoid ester hydrolysis .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Based on structurally similar benzofuran derivatives:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How is X-ray crystallography applied to determine its molecular structure?
Methodological Answer:
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a CCD diffractometer. Measure reflections up to θ ~26° for completeness >99% .
- Refinement : Employ SHELXL-97 for least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically (riding model) .
- Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and molecular geometry .
- Validation : Check for Rint <0.05 and CCDC deposition compliance .
Basic: Which analytical techniques confirm purity and identity?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and methanol/water (70:30) mobile phase .
- NMR : Analyze ¹H and ¹³C spectra in CDCl₃. Key signals: ester carbonyl (~165–170 ppm), aromatic protons (6.5–8.0 ppm) .
- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ ions. Expected molecular ion: m/z ~409 (C₁₃H₁₁Br₂O₄) .
Advanced: How to resolve contradictions between experimental and computational spectral data?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level and simulate NMR shifts using GIAO method. Compare with experimental data to identify discrepancies .
- Dynamic Effects : Account for solvent polarity (e.g., PCM model) and temperature in simulations .
- Crystal Packing : Analyze X-ray data (e.g., C–H···O interactions) to assess solid-state effects on NMR shifts .
Basic: What are its stability profiles under varying conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 200°C; avoid prolonged heating during synthesis .
- Light Sensitivity : Store in amber vials to prevent photodegradation of the benzofuran core .
- Hydrolytic Stability : Susceptible to ester hydrolysis in basic aqueous conditions (pH >10) .
Advanced: What mechanistic insights exist for its electrophilic bromination?
Methodological Answer:
- Regioselectivity : Bromination at positions 4 and 6 is driven by electron-donating methoxy groups activating adjacent aromatic carbons .
- Intermediate Trapping : Use in situ IR to detect bromonium ion intermediates in CCl₄ .
- Kinetic Control : Lower temperatures (0–5°C) favor mono-bromination; higher temperatures drive di-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
